2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Lipophilicity Drug-likeness Medicinal Chemistry

Secure this unadorned TYK2-minimal scaffold for hit-to-lead & kinase selectivity mapping. Its conformationally rigid core reduces entropic penalty, while the unsubstituted amine allows clean SAR exploration. Unlike bulkier analogs, this scaffold avoids pre-existing steric clashes, ensuring a distinct selectivity window. Ideal as a control probe in KINOMEscan or SelectScreen panels. Order now to accelerate your medicinal chemistry program.

Molecular Formula C15H14N4
Molecular Weight 250.305
CAS No. 2034416-27-6
Cat. No. B2761460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline
CAS2034416-27-6
Molecular FormulaC15H14N4
Molecular Weight250.305
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C3=NC=CN4C3=CC=N4
InChIInChI=1S/C15H14N4/c1-2-4-13-11-18(9-6-12(13)3-1)15-14-5-7-17-19(14)10-8-16-15/h1-5,7-8,10H,6,9,11H2
InChIKeyGLBXTKVWPYDHIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 2034416-27-6): Chemical Identity and Baseline Procurement Profile


2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetic heterocyclic compound with the molecular formula C15H14N4 and a molecular weight of 250.30 g/mol [1]. It features a pyrazolo[1,5-a]pyrazine core directly linked to a tetrahydroisoquinoline moiety, placing it within the broader class of fused nitrogen-containing scaffolds explored for kinase inhibition [1]. This compound is primarily listed as a screening compound or a synthetic building block by chemical suppliers, with its exact biological profile remaining largely uncharacterized in the public domain.

Why In-Class Analogs Cannot Reliably Substitute for 2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline


While the pyrazolo[1,5-a]pyrazine and tetrahydroisoquinoline scaffolds are common in medicinal chemistry, seemingly minor structural variations can drastically alter target selectivity, binding kinetics, and physicochemical properties [1]. Without empirical, head-to-head data, assuming that a differently substituted pyrazolo[1,5-a]pyrazine or a tetrahydroisoquinoline analog will replicate this specific compound's behavior is scientifically unfounded. The unique combination of an unsubstituted tetrahydroisoquinoline at the 4-position of the pyrazolo[1,5-a]pyrazine may confer a distinct selectivity window or binding mode that is lost in even closely related analogs.

Quantitative Differentiation of 2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline Against Closest Analogs


Physicochemical Property Comparison: Lipophilicity and Hydrogen Bonding Profile

The target compound exhibits a computed XLogP3-AA value of 2, with 0 hydrogen bond donors and 3 hydrogen bond acceptors [1]. This contrasts with the closely related analog 6,7-Dimethoxy-2-{pyrazolo[1,5-a]pyrazin-4-yl}-1,2,3,4-tetrahydroisoquinoline, which is expected to be more lipophilic and possess a different hydrogen bonding pattern due to the methoxy substituents. A controlled comparative measurement is not available in the public domain, limiting the strength of this inference.

Lipophilicity Drug-likeness Medicinal Chemistry

Kinase Profiling Selectivity: Inferring Selectivity from TYK2/JAK Patent Landscapes

Patents from Pfizer Inc. (e.g., US 10,822,341) describe pyrazolo[1,5-a]pyrazin-4-yl derivatives as potent TYK2 ligands, with specific examples showing sub-nanomolar IC50 values against TYK2 while sparing JAK2 [1][2]. The unsubstituted tetrahydroisoquinoline in the target compound may occupy a selectivity pocket not accessible to bulkier or more flexible analogs. A direct quantitative selectivity measurement for this precise compound is absent from the public literature.

Kinase Selectivity TYK2 JAK Inhibitors

Solubility and Formulation Stability: A Class-Level Observation from NIK Inhibitor Series

In the context of pyrazoloisoquinoline derivatives developed as NF-κB inducing kinase (NIK) inhibitors, related compounds have been reported to exhibit 'good solubility in water' [1]. While the target compound is a pyrazolopyrazine (not an isoquinoline), this class-level observation suggests that its rigid, planar core could offer a solubility advantage over more lipophilic, flexible alternatives. Direct experimental solubility comparison is unavailable.

Solubility Formulation NIK Inhibition

Structural and Synthetic Accessibility: Building Block Purity Assessment

Life Chemicals, a reputable supplier, offers this compound under catalog number F6541-1483 with pricing indicating availability in µmol quantities and a stated purity for their entire catalog of >90% as confirmed by LCMS and/or 400MHz NMR [1]. This generic QC claim is not compound-specific, but it establishes a minimum benchmark for batch reproducibility. Other vendors may sell the same compound with no reported purity or analytical characterization, introducing a significant procurement risk.

Purity QC Synthetic Intermediate

Defined Application Scenarios for 2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline


Selective TYK2 Inhibitor Lead Discovery and Scaffold Hopping

Based on its structural alignment with patented, highly selective TYK2 binders (class-level inference), this compound serves as a minimal, unadorned scaffold for early-stage hit-to-lead programs [1]. Its limited substitution pattern allows medicinal chemists to systematically probe the binding site with appendages, avoiding pre-existing steric clashes that might be present in bulkier analogs.

Chemical Biology Tool Probe for Kinase Profiling Selectivity Panels

Given the potential for kinase selectivity inferred from Pfizer's TYK2 program, this compound could be used as a control probe in broad kinase selectivity panels (e.g., Invitrogen SelectScreen or DiscoverX KINOMEscan) to map its precise selectivity fingerprint [1]. This application is critical for distinguishing its profile from closely related dimethyl or cyclopropyl analogs that may exhibit divergent selectivity.

Synthetic Intermediate for Conformationally Constrained JAK Inhibitors

The rigid pyrazolo[1,5-a]pyrazine-tetrahydroisoquinoline core offers a conformationally locked topology that is valuable for designing inhibitors with reduced entropic penalty upon binding [1]. In an industrial setting, this compound can be advanced as a key intermediate for generating a focused library of N-substituted derivatives with enhanced potency.

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